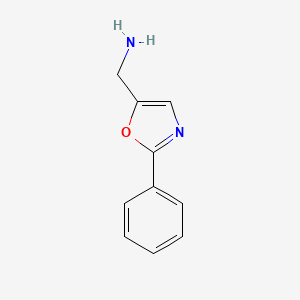

(2-Phenyl-1,3-oxazol-5-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-phenyl-1,3-oxazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIWUHZRXBCISV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838892-98-1 | |

| Record name | (2-phenyl-1,3-oxazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Foundation: 1,3 Oxazole Heterocycles As Versatile Research Scaffolds

The 1,3-oxazole ring, a five-membered heterocycle containing an oxygen and a nitrogen atom, is a cornerstone in the design of new chemical entities. thepharmajournal.comresearchgate.net This structural motif is not merely a synthetic curiosity; it is a privileged scaffold found in numerous natural products and pharmacologically active compounds. derpharmachemica.comresearchgate.net The unique electronic properties and geometric arrangement of the oxazole (B20620) ring allow it to participate in various non-covalent interactions, making it an ideal building block for molecules designed to interact with biological targets. researchgate.net

The versatility of the 1,3-oxazole core is evident in the diverse range of biological activities exhibited by its derivatives. These compounds have shown promise as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. thepharmajournal.comresearchgate.netderpharmachemica.com This broad spectrum of activity underscores the importance of the oxazole heterocycle as a starting point for the development of new therapeutic agents. researchgate.net

| Property | Description |

| Structure | Five-membered aromatic ring with one oxygen and one nitrogen atom at positions 1 and 3. |

| Reactivity | The acidity of hydrogen atoms decreases in the order C(2) > C(5) > C(4). thepharmajournal.com |

| Basicity | Weakly basic, similar to pyridine. thepharmajournal.com |

| Spectroscopy | Distinctive resonances in both 1H NMR (7.00-8.00 ppm for the parent compound) and 13C NMR spectra. thepharmajournal.com |

The Influence of Phenyl Substitution in Oxazole Design

The introduction of a phenyl group to the oxazole (B20620) ring, as seen in (2-Phenyl-1,3-oxazol-5-yl)methanamine, is a critical design element in modern organic synthesis. Phenyl-substituted oxazoles are a significant class of compounds with a wide array of applications, from medicinal chemistry to materials science. nih.govmdpi.com The phenyl group can influence the molecule's steric and electronic properties, which in turn can modulate its biological activity and physical characteristics. nih.gov

In the context of drug design, the phenyl substituent can engage in π-π stacking interactions with aromatic residues in protein binding sites, enhancing the affinity and selectivity of the molecule. nih.gov Furthermore, the phenyl ring provides a site for further functionalization, allowing chemists to fine-tune the compound's properties to achieve desired therapeutic effects. tandfonline.com For instance, the synthesis of various phenyl-substituted oxazole derivatives has led to the discovery of potent inhibitors of enzymes such as phosphodiesterase type 4 (PDE4). nih.gov

2 Phenyl 1,3 Oxazol 5 Yl Methanamine: Charting the Research Course

Established Methodologies for 1,3-Oxazole Ring Formation

The formation of the 1,3-oxazole ring is a fundamental objective in the synthesis of a wide array of heterocyclic compounds. Over the years, several named reactions and synthetic protocols have been developed, providing reliable pathways to this important structural motif.

Cyclization Reactions in Oxazole Synthesis

Cyclization reactions form the cornerstone of oxazole synthesis, involving the formation of the five-membered ring from acyclic precursors. These methods often dictate the substitution pattern of the final oxazole product.

First described in 1972, the Van Leusen oxazole synthesis is a powerful one-pot reaction for preparing 5-substituted oxazoles. ijpsonline.commdpi.com This method utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) as key precursors under mild, basic conditions. ijpsonline.commdpi.com The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. organic-chemistry.orgwikipedia.org The subsequent steps involve an intramolecular cyclization to form an oxazoline (B21484) intermediate, followed by the elimination of toluenesulfinic acid to yield the aromatic oxazole ring. mdpi.comorganic-chemistry.org The versatility of this reaction allows for the synthesis of a diverse range of 5-substituted oxazoles by varying the aldehyde starting material. mdpi.com

Table 1: Overview of Van Leusen Oxazole Synthesis

| Feature | Description |

|---|---|

| Reactants | Aldehyde, Tosylmethyl isocyanide (TosMIC) |

| Key Reagent | Base (e.g., K2CO3) |

| Product | 5-substituted oxazoles |

| Mechanism Highlights | Nucleophilic attack, 5-endo-dig cyclization, elimination |

The Bredereck reaction provides an efficient and economical route to 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com This method involves the reaction of α-haloketones with amides, such as formamide. slideshare.netresearchgate.net The reaction is a form of condensation and cyclization, where the amide provides the nitrogen and the C2-carbon of the oxazole ring, while the α-haloketone supplies the remaining atoms. ijpsonline.com An improved version of this method utilizes α-hydroxyketones as starting materials. ijpsonline.com

Several classical methods for oxazole synthesis fall under this category, most notably the Robinson-Gabriel synthesis and the Fischer oxazole synthesis.

The Robinson-Gabriel synthesis involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form a 2,5-disubstituted oxazole. pharmaguideline.comwikipedia.org This reaction typically requires a cyclodehydrating agent, such as sulfuric acid or phosphorus pentoxide, to facilitate the ring closure. pharmaguideline.comwikipedia.org The starting 2-acylamino-ketones can be prepared through various methods, including the Dakin-West reaction. wikipedia.org This synthesis is highly versatile for creating 2,5-di- and 2,4,5-tri-substituted oxazoles. acs.org

The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, is one of the earliest methods for producing 2,5-disubstituted oxazoles. ijpsonline.comdbpedia.orgwikipedia.org It involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. dbpedia.orgwikipedia.org The reactants are typically aromatic, leading to the formation of 2,5-diaryloxazoles. wikipedia.org The reaction is essentially a dehydration process that occurs under mild conditions. ijpsonline.com

Table 2: Comparison of Condensation Pathways for Oxazole Synthesis

| Synthesis Method | Precursors | Resulting Substitution Pattern |

|---|---|---|

| Robinson-Gabriel | 2-Acylamino-ketone | 2,5-disubstituted or 2,4,5-trisubstituted |

| Fischer | Cyanohydrin, Aldehyde | 2,5-disubstituted |

The application of microwave irradiation has been shown to significantly accelerate the synthesis of oxazole derivatives, often leading to higher yields and shorter reaction times. nih.govresearchgate.net Microwave-assisted synthesis has been successfully applied to the Van Leusen reaction, facilitating the [3+2] cycloaddition of aldehydes and TosMIC to produce 5-substituted oxazoles. nih.govnih.gov By controlling the amount of base used in these reactions, it is possible to selectively synthesize either 5-substituted oxazoles or their 4,5-disubstituted oxazoline precursors. nih.govacs.org This technology offers a more efficient and environmentally friendly alternative to conventional heating methods for a variety of oxazole syntheses. researchgate.net For instance, the reaction of substituted aryl aldehydes with TosMIC in isopropanol (B130326) under microwave irradiation in the presence of potassium phosphate (B84403) as a base provides a rapid and efficient route to 5-substituted oxazoles. nih.gov

Approaches for Regioselective Phenyl Group Introduction at the C2 Position

The synthesis of this compound specifically requires the introduction of a phenyl group at the C2 position of the oxazole ring. The choice of synthetic method is crucial for achieving this regioselectivity.

Methods such as the Robinson-Gabriel synthesis are well-suited for this purpose. By starting with a 2-acylamino-ketone where the acyl group is derived from benzoic acid, a phenyl group can be directly incorporated at the C2 position of the resulting oxazole. wikipedia.orgacs.org Similarly, the Fischer oxazole synthesis can yield a 2-phenyloxazole (B1349099) if one of the carbonyl-derived precursors is benzaldehyde (B42025) or a related compound. dbpedia.orgwikipedia.org

Furthermore, direct arylation reactions catalyzed by transition metals like palladium offer a modern approach to introduce aryl groups at specific positions on a pre-formed oxazole ring. organic-chemistry.org By employing specific ligands and reaction conditions, it is possible to achieve high regioselectivity for arylation at either the C2 or C5 position of the oxazole. organic-chemistry.org For instance, the use of a nickel(II) precatalyst with specific phosphine (B1218219) ligands has been shown to enable the C2 arylation of oxazoles with aryl chlorides and other phenol (B47542) derivatives. organic-chemistry.org

Synthetic Routes to Incorporate the C5-Methanamine Functional Group

The introduction of a methanamine group at the C5 position of the oxazole ring is a critical step in the synthesis of this compound. This can be achieved through several reliable synthetic transformations, primarily starting from a C5-functionalized oxazole precursor.

Reductive Amination Techniques

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, this strategy typically begins with the corresponding aldehyde, 2-phenyl-1,3-oxazole-5-carbaldehyde.

The reaction proceeds in a one-pot fashion, where the aldehyde is first treated with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices. The selection of the reducing agent and reaction conditions is crucial to ensure high yields and minimize side reactions. A mild and efficient one-pot reductive amination of aldehydes and ketones with amines can be achieved using α-picoline-borane as a reducing agent. organic-chemistry.org

For instance, the reductive amination of aldehydes or ketones with amines can be carried out in water using Pd/C as a catalyst and triethylsilane as the reducing agent, offering a green and efficient route to secondary and tertiary amines. organic-chemistry.org Another approach involves a stepwise procedure where the imine is pre-formed and then reduced, which can be advantageous in cases where dialkylation is a competing side reaction. organic-chemistry.org

| Method | Reducing Agent | Key Features |

|---|---|---|

| One-pot reductive amination | α-picoline-borane | Mild and efficient, can be performed in various solvents including water. organic-chemistry.org |

| Reductive amination in water | Pd/C and triethylsilane | Environmentally friendly approach conducted in nanomicelles. organic-chemistry.org |

| Stepwise reductive amination | Sodium borohydride | Useful for minimizing dialkylation side products. organic-chemistry.org |

Nucleophilic Displacement Reactions for Amine Introduction

An alternative and effective strategy for introducing the C5-methanamine group involves nucleophilic displacement reactions. This approach typically starts with a 2-phenyl-1,3-oxazole derivative bearing a suitable leaving group at the C5-methyl position, such as a halide (e.g., 5-(chloromethyl)-2-phenyl-1,3-oxazole).

The reaction involves the treatment of the C5-halomethyl oxazole with a nitrogen nucleophile. A common choice for introducing a primary amine is to use an azide (B81097) salt, such as sodium azide, to form a C5-azidomethyl intermediate. This azide can then be readily reduced to the primary amine using standard reducing agents like lithium aluminum hydride or through catalytic hydrogenation. While nucleophilic substitution on the oxazole ring itself is generally difficult, the presence of a leaving group on a side chain, such as at the C5-methyl position, facilitates this reaction. pharmaguideline.comtandfonline.comnumberanalytics.com

The reactivity of halogens on the oxazole ring to nucleophilic substitution is generally in the order of C2 > C4 > C5. tandfonline.com However, for side-chain substitutions, the reaction proceeds more readily.

Advanced Synthetic Approaches and Coupling Reactions

Modern organic synthesis has provided a powerful toolkit of advanced methods for the construction and diversification of heterocyclic frameworks like oxazoles. These approaches offer greater efficiency, modularity, and access to a wider range of structural analogs.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki Reaction for Phenyl-Substituted Oxazoles)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds. nih.govnih.gov In the synthesis of 2-phenyl-1,3-oxazoles, the Suzuki reaction provides a highly efficient method for introducing the phenyl group at the C2 position. tandfonline.comijpsonline.com

This reaction typically involves the coupling of an arylboronic acid (in this case, phenylboronic acid) with a 2-halo-1,3-oxazole derivative in the presence of a palladium catalyst and a base. tandfonline.comijpsonline.com The versatility of the Suzuki reaction allows for the use of a wide range of substituted phenylboronic acids, enabling the synthesis of a diverse library of 2-aryl-1,3-oxazoles. tandfonline.com Furthermore, this methodology has been extended to the functionalization of other positions on the oxazole ring, such as C4 and C5, by using appropriately halogenated or triflated oxazole precursors. nih.govignited.inacs.org

| Oxazole Substrate | Coupling Partner | Key Outcome |

|---|---|---|

| 2-Halo-1,3-oxazole | Phenylboronic acid | Formation of 2-phenyl-1,3-oxazole. tandfonline.comijpsonline.com |

| 2-Aryl-4-trifloyloxazoles | Aryl and heteroaryl boronic acids | Synthesis of 2,4-diaryl-1,3-oxazoles. acs.org |

| 2,4-Dihalooxazoles | Arylboronic acids | Regioselective synthesis of trisubstituted oxazoles. researchgate.net |

Multi-Component Reactions (MCRs) for Structural Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. nih.gov MCRs offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. nih.govrsc.org

Several MCRs have been developed for the synthesis of the oxazole core. researchgate.net These reactions often involve the condensation of aldehydes, amines, and a third component that provides the remaining atoms for the oxazole ring. The versatility of MCRs allows for the introduction of various substituents at different positions of the oxazole ring in a single step, making them highly attractive for the construction of compound libraries for drug discovery and other applications. For example, a three-component reaction involving an alkyne, a hydrazone, and an N-heterocycle can lead to multi-substituted pyrazole (B372694) scaffolds, showcasing the power of MCRs in generating diverse heterocyclic structures. rsc.org

Solid-Phase Synthesis for Oxazole-Based Scaffolds

Solid-phase synthesis is a powerful technique for the combinatorial synthesis of large libraries of compounds. This method involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin.

This methodology has been successfully applied to the synthesis of oxazole-based scaffolds. nih.gov Typically, a functionalized oxazole building block is attached to the solid support, and then various substituents are introduced through a series of chemical transformations. researchgate.net This approach allows for the rapid and efficient generation of a large number of diverse oxazole derivatives, which can then be screened for their biological activity. For example, a 5-(hydroxymethyl)oxazole scaffold can be linked to a solid phase and subsequently diversified to create libraries of aryl ethers, thioethers, sulfones, sulfonamides, and carboxamides. researchgate.net

1,3-Dipolar Cycloaddition Reactions in Oxazoline and Triazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and versatile chemical reaction for constructing five-membered heterocyclic rings. mdpi.comijrpc.com This type of reaction involves the addition of a 1,3-dipole to a dipolarophile, which is typically an alkene or alkyne, to form a five-membered ring in a concerted process. ijrpc.com The versatility of this reaction has made it a cornerstone in heterocyclic chemistry, providing efficient pathways to various frameworks, including oxazolines and triazoles. mdpi.comfrontiersin.org

Oxazoline Synthesis:

One of the most prominent applications of [3+2] cycloaddition in the synthesis of oxazole-related structures is the van Leusen oxazole synthesis. mdpi.comnih.gov This method allows for the preparation of 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. mdpi.comnih.gov The reaction proceeds through an oxazoline intermediate. mdpi.comnih.gov The mechanism involves the deprotonated TosMIC adding to an aldehyde, followed by an intramolecular cyclization where the resulting hydroxy group attacks the isocyano group. mdpi.comnih.gov This step forms the crucial oxazoline ring. Subsequent elimination of p-toluenesulfinic acid (-TosH) from the intermediate yields the final 5-substituted oxazole product. mdpi.comnih.gov

The broad applicability of the van Leusen reaction has been demonstrated in various synthetic contexts. For instance, it has been utilized in microwave-assisted protocols to generate 5-aryl-1,3-oxazoles with high efficiency and a broad substrate scope. nih.gov The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with TosMIC under van Leusen conditions yielded 5-(2-tosylquinolin-3-yl)oxazole in an 83% yield. mdpi.comnih.gov

Another approach to oxazoline-type structures (specifically oxazolidines) involves the 1,3-dipolar cycloaddition of azomethine ylides with carbonyl compounds. mdpi.comnih.gov Azomethine ylides, which are C-N-C type 1,3-dipoles, react with aldehydes and ketones (carbonyl dipolarophiles) to form oxazolidine (B1195125) rings. mdpi.comnih.gov This method is highly valuable for creating substituted oxazolidines, which are saturated analogs of oxazolines. mdpi.com

A more recent development involves a photoflow-mediated [3+2] cycloaddition between diazo compounds and nitriles, offering a streamlined and scalable approach to synthesizing bioactive oxazoles. nih.gov This method avoids harsh conditions and transition metal catalysts, improving the accessibility of diverse oxazole derivatives. nih.gov

Triazole Synthesis:

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most fundamental and widely used method for the synthesis of 1,2,3-triazoles. ijrpc.comfrontiersin.org This reaction involves the direct thermal cycloaddition of an azide (the 1,3-dipole) with an alkyne (the dipolarophile) to produce a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. organic-chemistry.org

The discovery of copper(I) and ruthenium(II) catalysis has significantly advanced this field by providing high regioselectivity, milder reaction conditions, and improved reaction rates. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," exclusively yields 1,4-disubstituted 1,2,3-triazoles. frontiersin.org Conversely, ruthenium-catalyzed reactions (RuAAC) typically produce the 1,5-disubstituted regioisomer. organic-chemistry.org

The scope of this reaction is extensive, accommodating a wide variety of functional groups on both the azide and alkyne components. frontiersin.orgarkat-usa.org For example, 1,3-dipolar cycloadditions have been employed to synthesize novel miconazole (B906) analogues containing 1,4,5-tri and 1,5-disubstituted triazole moieties through an azide-enolate reaction. nih.gov Furthermore, the reaction can be promoted by various catalysts and conditions, including p-TsOH, which facilitates the rapid synthesis of 4-aryl-NH-1,2,3-triazoles from nitroolefins and sodium azide. organic-chemistry.org

The following tables summarize selected examples of these cycloaddition reactions.

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tosylmethyl isocyanide (TosMIC) | 2-Chloroquinoline-3-carbaldehyde | K₂CO₃, Methanol, Reflux | 5-(2-Tosylquinolin-3-yl)oxazole | 83 | nih.gov |

| Tosylmethyl isocyanide (TosMIC) | Aldehydes | Base, Microwave-assisted | 5-Aryl-1,3-oxazoles | High | nih.gov |

| trans-2,3-Dimethoxycarbonyl-1-(4-methoxyphenyl)aziridine (Azomethine Ylide Precursor) | Benzaldehyde | Heat | Substituted Oxazolidine | High | mdpi.com |

| Azide Component | Alkyne/Alkene Component | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Organic Azides | Terminal Alkynes | Copper(I) | 1,4-Disubstituted 1,2,3-triazoles | frontiersin.orgorganic-chemistry.org |

| Organic Azides | Terminal Alkynes | Ruthenium(II) | 1,5-Disubstituted 1,2,3-triazoles | organic-chemistry.org |

| Sodium Azide | Nitroolefins | p-TsOH | 4-Aryl-NH-1,2,3-triazoles | organic-chemistry.org |

| Aryl Diazonium Salts | Isocyanide | Ag(I) or Copper | 1,3- or 1,5-Disubstituted 1,2,4-triazoles | frontiersin.org |

Transformations of the 1,3-Oxazole Core

The 1,3-oxazole ring is an electron-rich heterocyclic system, yet it possesses a degree of aromatic stability. Its reactivity is characterized by susceptibility to oxidation, reduction, and various ring-opening and rearrangement reactions, often under specific conditions that overcome its inherent stability.

Oxidative Reactivity of the Oxazole Ring

The oxazole ring is generally susceptible to oxidative cleavage. pharmaguideline.comtandfonline.com Strong oxidizing agents can disrupt the aromaticity of the ring, leading to the formation of open-chain products. pharmaguideline.com For instance, treatment with reagents like cold potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or ozone (O3) typically results in the cleavage of the oxazole nucleus. pharmaguideline.comslideshare.net However, the ring system is often stable towards milder oxidizing agents like hydrogen peroxide. pharmaguideline.comslideshare.net

In the case of this compound, strong oxidation would likely lead to the degradation of the heterocyclic core, yielding fragments derived from the original structure. Another potential oxidative pathway involves the enzymatic oxidation of the oxazole ring. Studies on substituted 2H-oxazoles have shown that they can be converted to the corresponding 2-oxazolones, a type of cyclic carbamate, through catalysis by cytosolic aldehyde oxidase. nih.gov This suggests that, under specific biological or biomimetic conditions, the C2-unsubstituted carbon of an oxazole ring could be a target for oxidation.

Table 1: Oxidative Reactions of the Oxazole Ring

| Oxidizing Agent | Typical Products | Reference |

|---|---|---|

| KMnO4, H2CrO4, O3 | Ring-opened cleavage products | pharmaguideline.comslideshare.net |

| Hydrogen Peroxide | No reaction | pharmaguideline.com |

Reductive Pathways of the Oxazole System

The reduction of the oxazole ring can proceed via several pathways, depending on the reducing agent and reaction conditions. These reactions can result in partially or fully saturated heterocyclic systems or complete ring opening. semanticscholar.org Catalytic hydrogenation, for example, can reduce the double bonds of the oxazole ring to yield oxazolines or, upon complete saturation, oxazolidines. slideshare.net

More aggressive reducing agents may lead to cleavage of the ring. For instance, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) is known to afford ring-opened products. tandfonline.comsemanticscholar.org The reduction of oxazoles with sodium in ethanol (B145695) can also lead to the formation of oxazolidines. slideshare.net These transformations highlight the possibility of converting the planar, aromatic oxazole core of this compound into three-dimensional, saturated heterocyclic structures.

Table 2: Reductive Pathways for the Oxazole Ring

| Reducing Agent/Method | Product Type | Reference |

|---|---|---|

| Catalytic Hydrogenation | Oxazolines, Oxazolidines | slideshare.net |

| Sodium in Ethanol | Oxazolidines | slideshare.net |

| Nickel-Aluminum Alloy | Ring-opened products | tandfonline.comsemanticscholar.org |

Ring-Opening Reactions and Rearrangements

Beyond simple oxidative or reductive cleavage, the oxazole ring can undergo several synthetically useful ring-opening and rearrangement reactions. Nucleophilic attack can induce ring cleavage; for example, in the presence of ammonia or formamide, oxazoles can be converted into imidazoles. pharmaguideline.comtandfonline.com This transformation proceeds through nucleophilic attack, ring opening, and subsequent recyclization.

Deprotonation at the C2 position, which is the most acidic carbon in the oxazole ring, can also facilitate ring opening. pharmaguideline.comwikipedia.org The resulting 2-lithio-oxazoles are often unstable and can break down to form open-chain isocyanides. pharmaguideline.com

Thermal rearrangements are also characteristic of certain substituted oxazoles. The Cornforth rearrangement, for instance, is a thermal reaction of 4-acyloxazoles where the acyl group's substituent and the C5 substituent exchange positions through a nitrile ylide intermediate. wikipedia.orgwikipedia.orgcutm.ac.in More recent research has demonstrated novel skeletal rearrangements, such as the conversion of oxazoles into azepines and pyrroles via dynamic 8π electrocyclization processes, offering pathways to different heterocyclic systems. nih.gov

Chemical Modifications at the Methanamine Moiety

The primary amine of the methanamine group at the C5 position is a key site for derivatization. Its nucleophilic character allows for a wide array of chemical modifications, including substitution, acylation, and sulfonylation, enabling the straightforward synthesis of diverse analogs.

Nucleophilic Substitution Reactions

The primary amine of this compound is a potent nucleophile and can readily react with various electrophiles. While the term "nucleophilic substitution" often refers to the displacement of a leaving group by a nucleophile, in this context, it primarily describes reactions of the nucleophilic amine group. For example, it can participate in N-alkylation reactions with alkyl halides to form secondary and tertiary amines.

Furthermore, the methanamine moiety can be synthesized from a precursor like a 5-(halomethyl)oxazole. Studies on related 2-(halomethyl)oxazoles show that the halogen can be readily displaced by a variety of amine nucleophiles. nih.gov This reactivity, which is characteristic of a benzylic halide, allows for the construction of the aminomethyl group with various substituents on the nitrogen atom. nih.gov

Acylation, Sulfonylation, and Amidation Strategies

The primary amine of the methanamine group is readily susceptible to acylation, sulfonylation, and related reactions, which are fundamental strategies for creating new derivatives.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). This is a robust and high-yielding transformation used to introduce a wide variety of acyl groups.

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in a basic medium results in the formation of stable sulfonamides.

Amidation: This term is often used interchangeably with acylation to describe the formation of an amide bond. The reaction of the amine with a carboxylic acid, typically activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), is a standard method for amide synthesis.

These reactions are highly efficient and allow for the systematic modification of the molecule's properties by introducing different functional groups, which can alter its steric and electronic profile.

Table 3: Derivatization Reactions at the Methanamine Moiety

| Reaction Type | Reagent Example | Functional Group Formed |

|---|---|---|

| Acylation | Acetyl Chloride, Benzoyl Chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

| N-Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

Condensation Reactions

The primary amine functionality of this compound serves as a versatile reactive site for condensation reactions, most notably with carbonyl compounds such as aldehydes and ketones. This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration, to yield an imine, commonly referred to as a Schiff base. The formation of the carbon-nitrogen double bond is a hallmark of this transformation and is widely utilized in synthetic chemistry. derpharmachemica.comekb.eg

The general reaction involves mixing the methanamine derivative with an equimolar amount of an aldehyde or ketone in a suitable solvent, often with mild heating and sometimes in the presence of an acid or base catalyst to facilitate dehydration. derpharmachemica.com The equilibrium of the reaction can be shifted towards the product by removing the water formed, for instance, by azeotropic distillation.

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse range of Schiff base derivatives. For example, condensation with aromatic aldehydes would yield N-benzylidene derivatives, while reaction with aliphatic ketones would produce N-alkylidene compounds. These products are often crystalline solids and can be readily characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. The formation of the imine is typically confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the disappearance of the primary amine signals in the ¹H NMR spectrum.

While specific studies detailing the condensation reactions of this compound are not extensively documented in publicly available literature, the reactivity is well-established for primary amines. For instance, similar condensations are reported for other amino-heterocycles, such as 2-aminothiophenols with various benzaldehydes, which proceed to form 2-arylbenzothiazoles. nih.gov Another example is the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes, which can lead to the formation of stable hemiaminals or Schiff bases depending on the reaction conditions and the nature of the aldehyde. mdpi.com

The resulting Schiff bases containing the (2-Phenyl-1,3-oxazol-5-yl) moiety are valuable intermediates for further synthetic transformations. The imine bond can be reduced to a secondary amine, hydrolyzed back to the primary amine and carbonyl compound, or participate in cycloaddition reactions, making them important building blocks in the synthesis of more complex heterocyclic systems.

Table 1: Representative Condensation Reactions of Primary Amines

| Amine Reactant | Carbonyl Reactant | Product Type | Reference |

|---|---|---|---|

| Primary Amines | Aldehydes/Ketones | Schiff Base (Imine) | derpharmachemica.com |

| 2-Aminothiophenol | Substituted Benzaldehydes | 2-Arylbenzothiazoles | nih.gov |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Substituted Benzaldehydes | Hemiaminals/Schiff Bases | mdpi.com |

| 2-Amino-5-(2-hydroxy-phenyl)-1,3,4-oxadiazole | 4-Antipyrincarboxaldehyde | Schiff Base | researchgate.net |

Reactivity of the Phenyl Substituent

The phenyl group at the 2-position of the oxazole ring is a key feature of this compound, and its aromatic character allows for a range of substitution reactions. The reactivity of this ring is influenced by the presence of the oxazole heterocycle, which acts as a substituent, modulating the electron density of the phenyl ring and directing the position of incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. youtube.com In the context of this compound, an incoming electrophile (E⁺) substitutes a hydrogen atom on the phenyl ring. msu.edu The 2-(1,3-oxazol-5-yl)methylamine group influences both the rate of reaction and the regioselectivity (the ortho, meta, or para position) of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. This reaction would be expected to yield primarily the meta-nitro derivative, 2-(3-nitrophenyl)-1,3-oxazol-5-yl]methanamine. The nitration of other 2-phenyl-heterocycles, such as 2-phenyl-1,2,3-triazoles, has been studied, and the position of nitration is influenced by other substituents on the heterocyclic ring. researchgate.net

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl), usually in the presence of a Lewis acid catalyst. Similar to nitration, halogenation would be predicted to occur at the meta position of the phenyl ring. Mechanochemical methods for the halogenation of other aromatic compounds, such as azobenzenes, have also been developed. beilstein-journals.org

Sulfonation: The introduction of a sulfonic acid group (-SO₃H), typically using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. These reactions are often sensitive to deactivating groups, and may proceed with low efficiency on the phenyl ring of the target molecule.

The deactivating nature of the oxazole substituent means that harsher reaction conditions (e.g., higher temperatures, stronger electrophiles) may be required to achieve substitution compared to benzene (B151609) itself. scirp.org The regioselectivity is governed by the stability of the intermediate carbocation (the sigma complex or arenium ion); for a meta attack, the positive charge is not placed on the carbon atom directly attached to the electron-withdrawing oxazole ring, which is a more stable arrangement. libretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (2-(3-Nitrophenyl)-1,3-oxazol-5-yl)methanamine |

| Bromination | Br₂, FeBr₃ | (2-(3-Bromophenyl)-1,3-oxazol-5-yl)methanamine |

| Sulfonation | SO₃, H₂SO₄ | 3-(5-(Aminomethyl)-1,3-oxazol-2-yl)benzenesulfonic acid |

| Acylation | RCOCl, AlCl₃ | (2-(3-Acylphenyl)-1,3-oxazol-5-yl)methanamine |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, this type of reaction is generally difficult to achieve on electron-rich aromatic systems like the unsubstituted phenyl group of this compound. nih.gov

For SNAᵣ to occur via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a suitable leaving group (typically a halide). msu.edu These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack.

In the case of this compound, the phenyl ring lacks both a good leaving group and the necessary activating electron-withdrawing groups. Therefore, it is expected to be unreactive towards common nucleophiles under standard SNAᵣ conditions.

However, if the phenyl ring were to be modified, for example by nitration (as discussed in 3.3.1) followed by halogenation, the resulting derivative could potentially undergo nucleophilic aromatic substitution. For instance, a hypothetical derivative such as (2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5-yl)methanamine would be activated towards nucleophilic attack. In this molecule, the nitro group is ortho to the chlorine atom (the leaving group), which would facilitate the displacement of the chloride by a nucleophile (e.g., an alkoxide, amine, or thiol).

The reaction would proceed in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing nitro group.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

While there are no specific examples of this reaction for the target molecule in the literature, the principles are well-established for a wide range of activated aryl halides. chemrxiv.orgrsc.org

Table 3: Reactivity towards Nucleophilic Aromatic Substitution

| Substrate | Activating Groups | Leaving Group | Reactivity |

|---|---|---|---|

| This compound | None | None | Unreactive |

| Hypothetical: (2-(4-Chloro-3-nitrophenyl)-1,3-oxazol-5-yl)methanamine | -NO₂ (ortho to Cl) | -Cl | Reactive |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (2-Phenyl-1,3-oxazol-5-yl)methanamine, the proton spectrum is expected to show distinct signals corresponding to the phenyl, oxazole (B20620), and aminomethyl moieties. The phenyl protons typically appear as multiplets in the aromatic region (δ 7.4-8.1 ppm). The single proton on the oxazole ring is expected at a characteristic downfield shift. The methylene (B1212753) (-CH₂) protons of the methanamine group would likely appear as a singlet around δ 4.0 ppm, while the amine (-NH₂) protons would present as a broad singlet, the position of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy complements the proton data by identifying the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would display signals for the two distinct carbons of the oxazole ring, the carbons of the phenyl ring, and the aliphatic methylene carbon. The carbon atoms within the heterocyclic oxazole ring are typically observed in the range of δ 120-165 ppm. researchgate.net Aromatic carbons of the phenyl group resonate between δ 125-140 ppm, while the aliphatic methylene carbon (-CH₂) would be found further upfield. researchgate.net

Expected NMR Data for this compound

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Phenyl-H | 7.85 - 8.10 | Multiplet | 2H, ortho-protons |

| Phenyl-H | 7.40 - 7.55 | Multiplet | 3H, meta- & para-protons |

| Oxazole-H | ~7.20 | Singlet | 1H, C4-H |

| Methylene-H | ~4.05 | Singlet | 2H, -CH₂- |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Oxazole-C2 | ~162 | C=N of oxazole |

| Oxazole-C5 | ~151 | C-O of oxazole |

| Phenyl-C (ipso) | ~127 | Phenyl C attached to oxazole |

| Phenyl-C | 126 - 131 | Aromatic carbons |

| Oxazole-C4 | ~123 | CH of oxazole |

| Methylene-C | ~36 | -CH₂- |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₀H₁₀N₂O), the expected monoisotopic mass is 174.0793 u. An HRMS analysis would confirm this exact mass, thereby verifying the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for related structures often involve the cleavage of weaker bonds. nih.gov Key fragmentation could include the loss of the aminomethyl radical (•CH₂NH₂) or the entire aminomethyl group, as well as characteristic cleavages of the phenyl and oxazole rings.

Expected Mass Spectrometry Data

| m/z (charge/mass ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 174.0793 | [M]⁺ or [M+H]⁺ | Molecular ion peak (HRMS) |

| 144 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl group |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, from ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.

The primary amine (-NH₂) group is typically identified by two sharp to medium absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. libretexts.org Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group is observed just below 3000 cm⁻¹. vscht.cz The spectrum would also show characteristic absorptions for the C=N and C=C bonds of the oxazole and phenyl rings in the 1400-1680 cm⁻¹ region. libretexts.org

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic (Phenyl & Oxazole) |

| 2960 - 2850 | C-H stretch | Aliphatic (-CH₂) |

| ~1650 | C=N stretch | Oxazole Ring |

| 1600 - 1450 | C=C stretch | Aromatic & Oxazole Rings |

| ~1600 | N-H bend (scissoring) | Primary Amine (-NH₂) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis provides an empirical formula, which can be compared to the theoretical composition calculated from the proposed molecular formula. For a pure sample of this compound (C₁₀H₁₀N₂O), the experimentally determined percentages should closely match the calculated values, typically within a ±0.4% margin of error, thus confirming the compound's elemental composition. researchgate.net

Elemental Composition of C₁₀H₁₀N₂O

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 68.94% |

| Hydrogen (H) | 5.79% |

| Nitrogen (N) | 16.08% |

Chromatographic Techniques for Purity and Mixture Analysis (e.g., TLC, HPLC)

Chromatographic methods are indispensable for assessing the purity of a compound and for separating it from reaction byproducts or impurities.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor reaction progress and check sample purity. A sample is spotted on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The compound's purity is indicated by the presence of a single spot, and its polarity is characterized by the retention factor (Rf) value.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive quantitative technique used to determine the purity of a compound with great accuracy. nih.gov A common method is reverse-phase HPLC (RP-HPLC), where the compound is passed through a nonpolar stationary phase (like a C18 column) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram, which should be >95% for most research applications. The retention time (Rt) is a characteristic property of the compound under specific chromatographic conditions. nih.gov

Typical Chromatographic Parameters

| Technique | Parameter | Typical Value/Condition |

|---|---|---|

| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane or Dichloromethane / Methanol | |

| Visualization | UV light (254 nm) or chemical staining | |

| HPLC | Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile / Water gradient |

Computational and Theoretical Investigations of 2 Phenyl 1,3 Oxazol 5 Yl Methanamine Derivatives

Principles of Molecular Modeling in Oxazole (B20620) Research

Molecular modeling has become an indispensable tool in the study of oxazole derivatives, providing a rational approach to drug design and the investigation of molecular interactions. ekb.eg This computational methodology allows researchers to visualize the most probable detailed view of drug-receptor interactions, which is crucial for understanding the biological activity of compounds like (2-Phenyl-1,3-oxazol-5-yl)methanamine. ekb.eg The fundamental principle involves creating three-dimensional models of molecules and their biological targets (e.g., enzymes, receptors) to simulate their interactions.

In oxazole research, molecular modeling is frequently employed to predict the binding affinity and mode of interaction of novel derivatives with specific biological targets. ekb.egnih.gov For instance, studies on oxazole derivatives as potential cyclooxygenase (COX) enzyme inhibitors utilize molecular docking to place the compounds within the enzyme's active site and calculate their binding potency. ekb.eg This process helps in identifying key structural features responsible for the observed activity and in designing new molecules with enhanced efficacy. researchgate.net The five-membered heterocyclic oxazole ring is a key scaffold in drug discovery, and modeling helps to explore how substitutions on this ring can influence biological activity. researchgate.net By simulating the interactions between oxazole derivatives and their target proteins, researchers can pre-screen compounds for potential therapeutic value before undertaking expensive and time-consuming synthesis and in-vitro testing. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and reactivity of oxazole derivatives. irjweb.com These calculations provide insights into various molecular properties that govern how a molecule will behave in a chemical reaction. The B3LYP (Becke-3-Parameter-Lee-Yang-Parr) functional is a popular DFT method used for this purpose. irjweb.com

Furthermore, quantum chemical methods are used to calculate chemical reactivity descriptors such as chemical potential, global chemical hardness, and the electrophilicity index, which collectively help in predicting the reactive nature of the compound. irjweb.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface. These maps are invaluable for identifying electrophilic and nucleophilic sites, which are crucial for understanding biological recognition processes and hydrogen bonding interactions. irjweb.com The calculations can also predict optimized molecular geometries, including bond lengths and angles, which are fundamental to the molecule's structure and its attractive forces. irjweb.commdpi.com

In Silico Binding Affinity Studies and Molecular Docking Simulations

In silico binding affinity studies and molecular docking are computational techniques central to predicting how a ligand, such as a this compound derivative, will bind to a receptor or enzyme. Molecular docking simulations place the ligand into the active site of a target protein to determine the preferred binding orientation and to estimate the strength of the interaction, often expressed as a binding energy or score. ekb.egresearchgate.net

These studies have been widely applied to various oxazole derivatives to explore their therapeutic potential. For example, docking studies have been conducted on benzimidazole-based oxazole analogues to investigate their potential as acetylcholinesterase and butyrylcholinesterase inhibitors for Alzheimer's disease. mdpi.com Similarly, the mechanism of action for novel 1,3,4-oxadiazole (B1194373) derivatives (structurally related to oxazoles) as antitubercular agents was predicted by docking them into the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme. nih.gov Such studies can identify key interactions, like those with specific amino acid residues (e.g., TYR 158) and cofactors (e.g., NAD), that are crucial for binding. nih.gov

The results of these simulations often correlate well with experimental biological activity. For instance, a study on benzoxazole (B165842) derivatives as anti-inflammatory agents showed that compounds with strong predicted interactions with the COX-2 enzyme also exhibited significant in-vivo activity. nih.govresearchgate.net The introduction of phenyl groups at positions 2 and 5 of the oxazole ring can increase the stability of the resulting pharmacophore-biomolecule complex, partly through enhanced π-stacking interactions, which can be quantified by these simulations. researchgate.netresearchgate.net

| Compound Class | Target Enzyme | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| Oxazole Derivatives | COX-1 | -10.311 to -9.02 | ekb.eg |

| Oxazole Derivatives | COX-2 | -9.642 to -9.18 | ekb.eg |

| N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines | Mycobacterium tuberculosis Enoyl-ACP reductase | Good binding energy reported for active compounds | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most important for efficacy. nih.govufv.br

Both 2D and 3D-QSAR models can be developed. 2D-QSAR models use molecular descriptors calculated from the 2D structure, such as lipophilicity (s log p) and topological descriptors. researchgate.net 3D-QSAR approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D aligned structures of the molecules. mdpi.com These methods generate contour maps that visualize regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity, guiding further drug design. mdpi.com

For a series of compounds, a training set is used to build the model, and a test set is used to validate its predictive power. ufv.br Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and predicted R² (R²pred) are used to assess the model's robustness and stability. ufv.brmdpi.com For example, a QSAR study on antifungal sulfonamides yielded a model with an R² of 0.954 and an R²pred of 0.839, indicating excellent predictive ability. ufv.br While specific QSAR studies on this compound are not widely reported, the methodologies have been successfully applied to structurally similar compounds like 2-phenyl-2,3-dihydrobenzofurans, demonstrating the utility of this approach for such scaffolds. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Forces)

The biological activity and crystal packing of this compound derivatives are governed by a variety of non-covalent intermolecular interactions. nih.gov The unique structure of the oxazole moiety enables it to participate in a range of supramolecular interactions, including hydrogen bonds, van der Waals forces, π-π stacking, and C-H···π interactions. irjweb.comnih.gov

Hydrogen Bonding: The presence of nitrogen and oxygen atoms in the oxazole ring, as well as the amine group in the methanamine moiety, allows these compounds to act as hydrogen bond donors and acceptors. These interactions are crucial for molecular recognition at receptor binding sites. irjweb.com In crystal structures of related compounds, N—H⋯N and C—H⋯N hydrogen bonds have been observed to link molecules together. nih.gov

π-π Stacking: The aromatic phenyl and oxazole rings are capable of engaging in π-π stacking interactions. These interactions are significant for the stability of both protein-ligand complexes and the crystal lattice. researchgate.net Studies on related 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole have shown that adjacent molecules pack in a parallel fashion, forming stacks via π-π interactions with centroid-centroid distances around 3.6 to 3.7 Å. researchgate.netnih.gov

Analysis of crystal structures using techniques like X-ray diffraction provides definitive geometric evidence for these interactions, revealing how molecules are arranged in the solid state and offering clues about their recognition patterns in a biological context. nih.govnih.gov

| Interaction Type | Compound | Distance (Å) | Reference |

|---|---|---|---|

| π–π Stacking (Centroid-Centroid) | 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole | 3.629 and 3.723 | researchgate.netnih.gov |

| π–π Stacking (Centroid-Centroid) | 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine | 3.636 | researchgate.net |

Conformational Analysis and Stereochemistry

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational flexibility lies in the rotation around the single bonds connecting the phenyl ring to the oxazole ring and the methanamine group to the oxazole ring.

Computational methods can be used to explore the potential energy surface of the molecule and identify low-energy, stable conformers. mdpi.com This is important because the biologically active conformation may not be the lowest energy conformation in isolation. Conformational analysis, often combined with docking studies, helps in designing molecules that can adopt the optimal geometry for binding to their biological target. nih.gov For this compound, the stereochemistry at the methanamine carbon, if substituted, would also be a critical factor, leading to enantiomers that could have significantly different biological activities.

Research Applications of the 2 Phenyl 1,3 Oxazol 5 Yl Methanamine Scaffold in Chemical Synthesis and Design

Applications as a Synthetic Precursor for Complex Molecules

The (2-Phenyl-1,3-oxazol-5-yl)methanamine scaffold serves as a valuable building block for the synthesis of more complex molecules. The primary amine functionality attached to the oxazole (B20620) ring provides a reactive handle for a variety of chemical transformations, enabling the elaboration of the core structure into a diverse range of derivatives.

The 2-phenyl-1,3-oxazole core is a common motif in numerous biologically active compounds, and the methanamine substituent at the 5-position offers a key point for modification. For instance, the amine group can readily undergo acylation, alkylation, and arylation reactions to introduce a wide array of substituents. These modifications can be crucial for tuning the physicochemical properties and biological activities of the resulting molecules.

While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the synthetic utility of the broader class of 2-phenyloxazoles is well-established. For example, substituted 2-phenyloxazoles are precursors to various alkaloids and other natural products. The aminomethyl group in the target scaffold provides a convenient attachment point for building more intricate molecular architectures.

Table 1: Potential Reactions for the Elaboration of the this compound Scaffold

| Reaction Type | Reagent/Catalyst | Product Type |

| Acylation | Acid chlorides, Anhydrides | Amides |

| Reductive Amination | Aldehydes, Ketones / NaBH(OAc)₃ | Secondary and Tertiary Amines |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas |

| N-Arylation | Aryl halides / Palladium catalyst | N-Aryl amines |

Design and Synthesis of Compound Libraries via Combinatorial Chemistry

The structural features of this compound make it an attractive scaffold for the generation of compound libraries through combinatorial chemistry. The presence of a reactive primary amine allows for the parallel synthesis of a large number of derivatives, which can then be screened for various biological activities.

In a typical combinatorial approach, the this compound core can be immobilized on a solid support, followed by treatment with a diverse set of building blocks. Alternatively, solution-phase parallel synthesis can be employed. The key advantage of using this scaffold is the ability to introduce molecular diversity at the methanamine position. By reacting the scaffold with a library of carboxylic acids, sulfonyl chlorides, or aldehydes, a vast chemical space can be explored efficiently.

While specific combinatorial libraries based solely on the this compound scaffold are not widely reported, the principles of combinatorial chemistry are broadly applicable to this and similar heterocyclic scaffolds. The goal of such an approach is to accelerate the discovery of new lead compounds for drug development or as probes for chemical biology research.

Table 2: Exemplar Building Blocks for a Combinatorial Library Based on this compound

| Building Block Class | Example | Resulting Functional Group |

| Carboxylic Acids | Acetic acid, Benzoic acid | Amide |

| Sulfonyl Chlorides | Benzenesulfonyl chloride | Sulfonamide |

| Aldehydes | Formaldehyde, Benzaldehyde (B42025) | Secondary Amine (after reduction) |

| Isocyanates | Phenyl isocyanate | Urea |

Development of Novel Heterocyclic Systems

The this compound scaffold can be utilized as a starting material for the construction of novel and more complex heterocyclic systems. The inherent reactivity of the primary amine, in conjunction with the oxazole ring, allows for intramolecular and intermolecular cyclization reactions to form fused or spirocyclic ring systems.

For instance, the amine functionality can participate in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings. Depending on the nature of the reaction partner, this can lead to the formation of imidazoles, pyrazines, or other nitrogen-containing heterocycles fused or appended to the oxazole core.

Furthermore, the oxazole ring itself can undergo transformations. While generally stable, under certain conditions, it can participate in cycloaddition reactions or be cleaved and rearranged to form different heterocyclic structures. The development of such novel heterocyclic systems is a key area of research in medicinal chemistry, as it can lead to the discovery of compounds with unique biological properties. Although specific examples starting from this compound are not prevalent in the literature, the synthetic strategies are well-established for related aminomethyl-substituted heterocycles.

Table 3: Potential Novel Heterocyclic Systems Derived from the this compound Scaffold

| Reactant | Resulting Heterocyclic System |

| 1,2-Dicarbonyl compounds | Fused Pyrazine Derivatives |

| β-Ketoesters | Fused Pyridinone Derivatives |

| Phosgene equivalents | Fused Imidazolidinone Derivatives |

Catalytic Applications in Organic Transformations

The this compound scaffold possesses structural features that suggest its potential use in catalysis. The nitrogen atoms in the oxazole ring and the primary amine can act as coordination sites for metal ions. This allows for the design of chiral ligands for asymmetric catalysis, a field of significant importance in modern organic synthesis.

By modifying the amine functionality with appropriate chelating groups, it is possible to create bidentate or tridentate ligands. The phenyl group at the 2-position can also be functionalized to further tune the steric and electronic properties of the resulting metal complexes. These complexes could potentially catalyze a variety of organic transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

While there is no specific research detailing the use of this compound as a catalyst or ligand in the current literature, the broader class of oxazoline-containing ligands, such as BOX and PyBOX, are well-known for their effectiveness in a wide range of asymmetric catalytic reactions. This precedent suggests that with appropriate modifications, the this compound scaffold could be developed into a new class of valuable ligands for catalysis.

Q & A

Q. What are the common synthetic routes for (2-Phenyl-1,3-oxazol-5-yl)methanamine, and what key reagents are involved?

Methodological Answer: The synthesis typically involves condensation reactions between nitrile or amide precursors and aldehydes. For example, benzamide and glyoxal undergo acid-catalyzed condensation to form oxazole derivatives . Multi-step protocols may include:

- Cyclization of thioamide intermediates with α-haloketones.

- Nucleophilic substitution on preformed oxazole rings using ammonia or protected amines.

Key Reagents and Conditions:

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., oxazole ring protons at δ 6.5–8.5 ppm) and confirms amine group presence (δ 1.5–3.0 ppm for -CH2NH2) .

- FTIR Spectroscopy : Detects C=N (1600–1650 cm⁻¹) and NH2 (3300–3500 cm⁻¹) stretches .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 175.2) and fragmentation patterns .

Q. How can researchers optimize reaction conditions to improve synthesis yield?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Catalyst Screening : Acid catalysts (e.g., p-TsOH) improve cyclization efficiency .

- Temperature Control : Gradual heating (e.g., 60°C → 100°C) prevents side reactions during condensation .

Intermediate Research Questions

Q. What role does X-ray crystallography play in determining the molecular structure of derivatives?

Methodological Answer:

Q. How can purity and stability be assessed for this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (ACN:H2O mobile phase) detect impurities (<1% threshold) .

- Stability Testing : Accelerated degradation studies under oxidative (H2O2) or reductive (NaBH4) conditions assess chemical robustness .

Advanced Research Questions

Q. How can researchers evaluate the in vitro biological activity of derivatives?

Methodological Answer:

- Anticancer Assays : Dose-response analysis (e.g., GI50 values) across cancer cell lines (e.g., MCF-7, A549) identifies selective cytotoxicity .

- Enzyme Inhibition : Carbonic anhydrase II inhibition assays measure IC50 using fluorometric substrates .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Protocols : Use consistent cell lines (e.g., NCI-60 panel) and assay durations (72 hrs) .

- Purity Verification : Confirm compound integrity via HPLC and elemental analysis to rule out degradation artifacts .

- Mechanistic Studies : Target-specific assays (e.g., kinase profiling) clarify off-target effects .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulates binding poses in carbonic anhydrase II active sites, prioritizing derivatives with high docking scores .

- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) for lead optimization .

Q. What are the key chemical modifications to enhance pharmacological properties?

Methodological Answer:

- Oxidation : H2O2 converts the amine group to nitro, improving solubility but reducing CNS penetration .

- Substitution : Electrophilic aromatic substitution (e.g., Br2/FeCl3) introduces halogens for enhanced target affinity .

Reaction Table for Modifications:

| Reaction | Reagents | Major Product |

|---|---|---|

| Oxidation | KMnO4, H2O | Oxadiazole-N-oxide |

| Reduction | LiAlH4 | Secondary amine |

| Halogenation | Br2, FeCl3 | 4-Bromo-phenyl derivative |

Q. How does structural variability impact stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.